Boc-L-4-Fluorophenylalanine
Overview
Description
Boc-L-4-Fluorophenylalanine is a fluoroamino acid derivative of L-phenylalanine. It is characterized by the presence of a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is a white crystalline solid that is stable at room temperature and soluble in ethanol and dimethylformamide .
Mechanism of Action
Target of Action
Boc-L-4-Fluorophenylalanine is a derivative of L-phenylalanine . It is a substrate for tyrosine hydroxylase (TH), an enzyme that plays a crucial role in the biosynthesis of catecholamines.
Mode of Action
The compound interacts with its target, tyrosine hydroxylase, influencing the regulation of this enzyme. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of catecholamines. It influences the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Pharmacokinetics
The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue.
Result of Action
The molecular and cellular effects of this compound’s action are complex and varied. It plays a significant role in the development of tumor-specific probes, particularly in the context of L-type amino acid transporter 1 (LAT1), which is highly upregulated in cancers. This makes it useful for PET imaging studies in cancer research.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-4-Fluorophenylalanine typically involves the esterification of L-phenylalanine with 4-fluorobenzoic anhydride. The reaction uses the Boc protecting group to protect the amino group during the process. The final product is obtained through crystallization and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is produced in cGMP (current Good Manufacturing Practice) facilities to meet the standards required for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: Boc-L-4-Fluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is L-4-Fluorophenylalanine.
Scientific Research Applications
Boc-L-4-Fluorophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used to study protein synthesis and tRNA function by incorporating it into proteins.
Industry: The compound is used in the synthesis of various amino acid derivatives and pharmaceuticals.
Comparison with Similar Compounds
L-Phenylalanine: The parent compound without the fluorine atom and Boc group.
4-Fluorophenylalanine: Similar structure but lacks the Boc protecting group.
Boc-L-Phenylalanine: Similar structure but lacks the fluorine atom.
Uniqueness: Boc-L-4-Fluorophenylalanine is unique due to the presence of both the fluorine atom and the Boc protecting group. This combination enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427310 | |
Record name | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41153-30-4 | |
Record name | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41153-30-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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